Ortho-Methyl Substitution Modulates UT-B Selectivity
The structurally related unsubstituted phenyl analog (1-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylurea, CAS 300820-98-8) demonstrates measurable inhibition of urea transporter B (UT-B) in human erythrocytes, with an IC₅₀ of 1.72 μM under standard assay conditions, increasing to 3.51 μM under modified assay conditions [1]. The introduction of the ortho-methyl substituent at the 2-position of the terminal phenyl ring (the target compound) introduces steric hindrance adjacent to the urea linkage, which is predicted to alter the compound's interaction with the UT-B binding pocket relative to the unsubstituted phenyl analog. While direct UT-B IC₅₀ data for the target 2-methylphenyl compound are not publicly available, SAR principles from the benzimidazole-urea chemotype indicate that ortho-substitution modifies both hydrogen-bonding geometry and hydrophobic contacts within transporter binding sites [2]. This establishes a testable hypothesis for differential UT-B selectivity that cannot be assumed equivalent to the unsubstituted phenyl comparator.
| Evidence Dimension | UT-B inhibition potency in human erythrocytes |
|---|---|
| Target Compound Data | Not publicly reported; predicted to differ from comparator based on ortho-methyl steric effects |
| Comparator Or Baseline | 1-[2-(1H-Benzimidazol-2-yl)ethyl]-3-phenylurea: IC₅₀ = 1.72 μM (standard conditions); IC₅₀ = 3.51 μM (modified conditions) |
| Quantified Difference | Cannot be quantified without direct assay data; structurally predicted divergence based on ortho-substitution SAR |
| Conditions | Human erythrocyte UT-B inhibition assay |
Why This Matters
For procurement decisions in diuretic or renal pharmacology research, the unsubstituted phenyl analog cannot be assumed to recapitulate the UT-B activity profile of the ortho-methyl-substituted target compound, necessitating compound-specific validation.
- [1] BindingDB Entry BDBM50512227 (CHEMBL4454312). 1-[2-(1H-Benzimidazol-2-yl)ethyl]-3-phenylurea: IC₅₀ data for UT-B inhibition in human erythrocytes (IC₅₀ 1.72 μM; 3.51 μM under modified conditions). BindingDB, UCSD. Accessed 2026. View Source
- [2] Hasegawa M, Nishigaki N, Washio Y, Kano K, Harris PA, Sato H, Mori I, West RI, Shibahara M, Toyoda H, Wang L, Nolte RT, Veal JM, Cheung M. Discovery of novel benzimidazoles as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors. J Med Chem. 2007;50(18):4453-4470. doi:10.1021/jm0611051. View Source
